molecular formula C9H5NO4 B2610616 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid CAS No. 2091267-73-9

8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid

Cat. No. B2610616
CAS RN: 2091267-73-9
M. Wt: 191.142
InChI Key: YJIUZCRJXDMVST-UHFFFAOYSA-N
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Description

8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid, also known as 8-oxo-G or oxoG, is a modified nucleoside that is formed by the oxidation of guanine in DNA. It is a biomarker of oxidative stress and has been widely studied due to its potential role in the development of cancer and other diseases.

Scientific Research Applications

Spectroscopic Analysis and Structural Optimization

The study by Bahgat, Jasem, and El‐Emary (2009) focused on the spectroscopic analysis of similar compounds, demonstrating the use of FT-IR and FT-Raman spectra for structural insights. This research highlights the application of spectroscopy in understanding the molecular structure and vibrational spectra of related pyridine derivatives (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Yield Optimization

Romo et al. (2021) synthesized a structurally similar compound, demonstrating the efficiency of using water as a solvent under microwave irradiation. This approach is significant for optimizing the synthesis and yield of such compounds (Romo, Insuasty, Quiroga, & Abonía, 2021).

Novel Compound Synthesis for Potential Therapeutic Applications

Kumar and Mashelker (2007) explored the synthesis of novel oxadiazole compounds containing pyranopyridine moieties, indicating potential hypertensive activity. This work showcases the exploration of new compounds for potential pharmacological applications (Kumar & Mashelker, 2007).

Development of New Heterocyclic Systems

Yakovenko and Vovk (2021) developed approaches for synthesizing amino- and oxoimidazo pyrazolo pyridines, demonstrating the potential of these compounds as biologically active scaffolds (Yakovenko & Vovk, 2021).

Antihypertensive Activity and Derivative Synthesis

Kumar and Mashelker (2006) synthesized cyano-7-substituted pyranopyridine derivatives, expected to exhibit antihypertensive activity. This research highlights the potential therapeutic applications of these compounds (Kumar & Mashelker, 2006).

Exploration of Antiallergic Activity

Nohara et al. (1985) synthesized benzopyranopyridines with significant antiallergic activity, illustrating the therapeutic potential of such derivatives (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Heterogeneous Catalysis in Organic Synthesis

Asghari and Mohammadnia (2016) demonstrated the use of pyridine-4-carboxylic acid functionalized nanoparticles as catalysts in the synthesis of pyranone derivatives. This study contributes to the field of organic synthesis using novel catalysts (Asghari & Mohammadnia, 2016).

Antitumor Evaluation of Novel Derivatives

Rodrigues et al. (2019) synthesized novel pyranopyridines and evaluated their antitumor potential, highlighting the ongoing exploration of these compounds in cancer research (Rodrigues, Buisson, Pereira, Pinheiro, Fernández-Marcelo, Vasconcelos, Berteina‐Raboin, & Queiroz, 2019).

properties

IUPAC Name

8-oxopyrano[3,4-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUZCRJXDMVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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